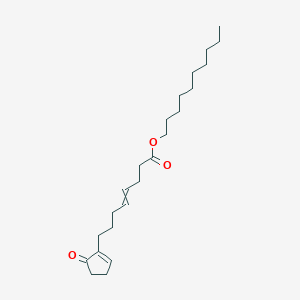
Decyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate: is a chemical compound characterized by its unique structure, which includes a decyl chain, a cyclopentenone ring, and an octenoate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate typically involves the esterification of 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoic acid with decanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to drive the esterification to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or solid acids can be used to facilitate the esterification reaction. The use of high-purity starting materials and controlled reaction conditions ensures the production of a high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
Decyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the cyclopentenone ring to a cyclopentanol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts such as triethylamine or pyridine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, cyclopentanol derivatives.
Substitution: Amides, different esters.
Applications De Recherche Scientifique
Decyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the formulation of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Decyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release active metabolites, which can interact with enzymes or receptors in biological systems. The cyclopentenone ring may also play a role in modulating biological activity through its electrophilic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Octyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate
- Butyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate
- Hexyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate
Uniqueness
Decyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate is unique due to its longer decyl chain, which can influence its solubility, reactivity, and biological activity compared to similar compounds with shorter alkyl chains. This structural variation can lead to differences in its applications and effectiveness in various fields.
Propriétés
Numéro CAS |
82302-77-0 |
|---|---|
Formule moléculaire |
C23H38O3 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
decyl 8-(5-oxocyclopenten-1-yl)oct-4-enoate |
InChI |
InChI=1S/C23H38O3/c1-2-3-4-5-6-7-11-14-20-26-23(25)19-13-10-8-9-12-16-21-17-15-18-22(21)24/h8,10,17H,2-7,9,11-16,18-20H2,1H3 |
Clé InChI |
JQXRUWWPMSFMSN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)CCC=CCCCC1=CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


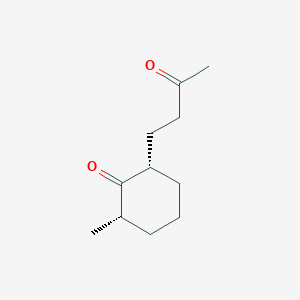
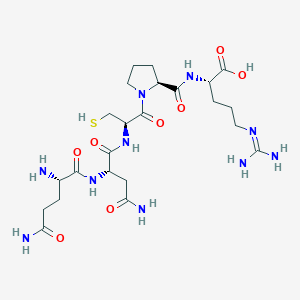
![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422178.png)
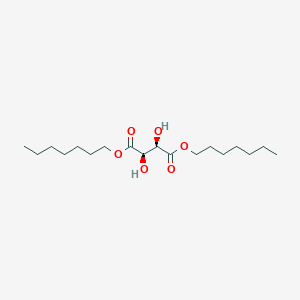
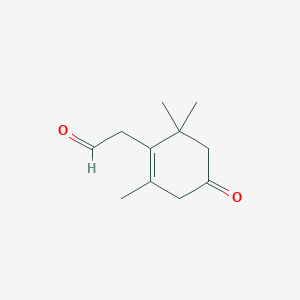
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene)](/img/structure/B14422190.png)
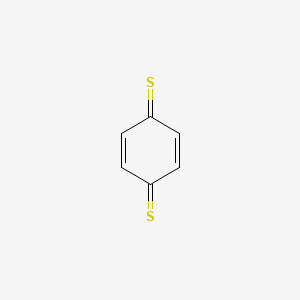
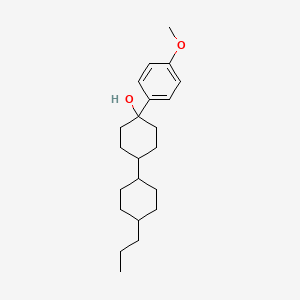
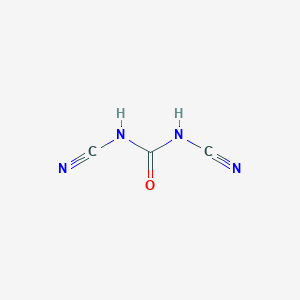
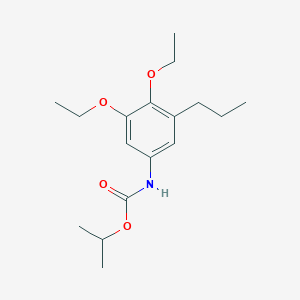
![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14422232.png)
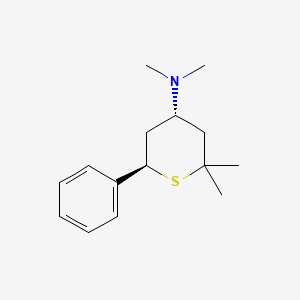
![(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine](/img/structure/B14422255.png)

